PE Binding Affinity: Duramycin Kd = 11 nM versus Annexin V Control
Duramycin binds phosphatidylethanolamine (PE) with a dissociation constant (Kd) of 11 nM at a 1:1 stoichiometry, as established by competition assays with PE-containing liposomes [1]. In direct comparison, annexin V (the established molecular probe for phosphatidylserine imaging) binds its target PS with Kd = 7 nM, placing duramycin's PE-binding affinity within the same high-affinity range suitable for molecular imaging applications [2]. Notably, cinnamycin—duramycin's closest structural analog differing only by Phe10→Leu substitution—shares PE-binding specificity but lacks equivalently characterized Kd quantification in standardized assay formats [3].
| Evidence Dimension | Binding affinity (Kd) to target phospholipid |
|---|---|
| Target Compound Data | Duramycin Kd = 11 nM for phosphatidylethanolamine (PE) |
| Comparator Or Baseline | Annexin V Kd = 7 nM for phosphatidylserine (PS) |
| Quantified Difference | Comparable high-affinity range; both < 15 nM |
| Conditions | Competition binding assay with PE-containing and PS-containing liposomes |
Why This Matters
A well-characterized Kd of 11 nM validates duramycin as a quantifiable molecular probe for PE imaging, enabling dose calculation and signal-to-noise optimization that cannot be reliably performed with less-characterized Type B analogs.
- [1] Zhao M, Li Z, Bugenhagen S. 99mTc-labeled duramycin as a novel phosphatidylethanolamine-binding molecular probe. J Nucl Med. 2008;49(8):1345-52. View Source
- [2] Leung K. 99mTc-(Hydrazinonicotinic acid-duramycin)(tricine)(TPPTS). In: Molecular Imaging and Contrast Agent Database (MICAD). Bethesda (MD): National Center for Biotechnology Information (US); 2004. View Source
- [3] Zimmermann N, Freund S, Fredenhagen A, Jung G. Solution structures of the lantibiotics duramycin B and C. Eur J Biochem. 1993;216(2):419-28. View Source
